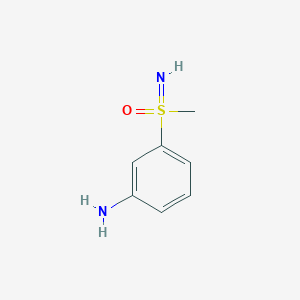

3-(S-methylsulfonimidoyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(methylsulfonimidoyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMXUTJIOWFKKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Sulfonimidoyl Anilines and Derivatives

Direct Functionalization Approaches

Direct functionalization methods provide efficient routes to sulfonimidoyl anilines by modifying existing molecular frameworks, which can simplify synthetic sequences and reduce waste.

Transition Metal-Catalyzed C–H Functionalization Strategies

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for the direct introduction of functional groups into aromatic rings. youtube.com While direct C-H sulfonimidation of anilines is still a developing area, related research on other aromatic systems provides a strong foundation. For instance, rhodium(III)-catalyzed C-H activation has been successfully employed for the ortho-alkynylation of compounds containing a sulfilimine directing group. organic-chemistry.org This approach highlights the potential for using a sulfur-based functional group to direct the selective functionalization of a C-H bond on an aniline (B41778) ring. organic-chemistry.org

The general principle of these reactions involves the coordination of a transition metal to a directing group on the substrate, which then facilitates the cleavage of a specific C-H bond and the formation of a new carbon-functional group bond. youtube.com The development of directing groups that can be easily installed and removed is a key aspect of this methodology. organic-chemistry.org

Direct Sulfonimidation of Aromatic Precursors

The direct introduction of a sulfonimidoyl group onto an aromatic ring represents a highly atom-economical approach. Research has demonstrated the feasibility of such transformations. For example, the reaction of anilines with sulfonimidoyl fluorides, activated by a Lewis acid such as calcium(II) bis(triflimide) (Ca(NTf₂)₂), can produce sulfonimidamides in an enantiospecific manner. nih.govacs.org This reaction proceeds with an inversion of the configuration at the sulfur center. nih.govacs.org

The reaction conditions for this transformation have been optimized, with studies showing that electron-donating groups on the aniline ring are well-tolerated, leading to good to excellent yields. acs.orgwur.nl However, highly electron-deficient anilines may not be suitable substrates for this reaction. acs.org

Multi-Component and Cascade Reaction Pathways

Multi-component and cascade reactions offer significant advantages in terms of efficiency and complexity generation, allowing for the construction of intricate molecules like 3-(S-methylsulfonimidoyl)aniline from simpler starting materials in a single operation.

Electrochemical Synthesis Routes to Sulfonimidoyl Derivatives from Sulfinamides

Electrochemical methods provide a green and efficient alternative to traditional chemical oxidation for the synthesis of sulfonimidoyl derivatives. Anodic oxidation of readily available and stable sulfinamides can generate sulfonimidoyl fluorides, azides, and acetates. chinesechemsoc.orgchinesechemsoc.org This approach avoids the use of unstable sulfonimidoyl chlorides and harsh oxidizing agents. chinesechemsoc.orgacs.org

The process involves the constant-current electrolysis of a sulfinamide in the presence of a suitable nucleophile. chinesechemsoc.org For instance, using triethylamine (B128534) trihydrofluoride as the fluoride (B91410) source yields sulfonimidoyl fluorides. chinesechemsoc.orgchinesechemsoc.org This method has been shown to be scalable, with gram-scale syntheses successfully demonstrated. chinesechemsoc.org Mechanistic studies suggest the formation of a planar sulfonimidoyl cation intermediate. chinesechemsoc.org

Table 1: Electrochemical Synthesis of Sulfonimidoyl Derivatives

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| Sulfinamide | Et₃N·3HF | Sulfonimidoyl fluoride | Good |

This table is based on data from a study on the electrochemical synthesis of sulfonimidoyl derivatives. chinesechemsoc.org The term "Good" and "Good to Excellent" are qualitative descriptors of the reported yields.

Synthesis via Nitrene Transfer Reactions

Nitrene transfer reactions offer a powerful method for the formation of nitrogen-sulfur bonds, a key step in the synthesis of sulfonimidoyl compounds. Iron-catalyzed nitrene transfer from dioxazolones to sulfinamides has been shown to be an effective method for producing N-acyl sulfonimidamides. dntb.gov.ua This reaction can be performed under mechanochemical conditions, offering advantages in terms of reduced solvent use and potentially improved chemoselectivity. dntb.gov.ua

Another approach involves the generation of sulfinyl nitrenes from sulfinylhydroxylamine precursors. researchgate.net These reactive intermediates can then be trapped with nucleophiles, such as anilines, to form sulfonimidamides in a rapid, one-pot synthesis. researchgate.netnih.gov This method demonstrates a broad substrate scope, tolerating a variety of aryl Grignard reagents and amines. nih.gov

Mechanochemical S(VI) Exchange Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, provides a solvent-free and often more efficient alternative to traditional solution-phase synthesis. doaj.org Enantiospecific S(VI) exchange reactions have been developed using mechanochemical methods to synthesize sulfonimidate esters and sulfonimidamides from sulfonimidoyl fluorides and chlorides. doaj.orgresearchgate.net

These reactions are typically fast, high-yielding, and proceed with retention of stereochemistry. researchgate.net The process involves milling the S(VI)-halide with a phenol (B47542) or aniline in the presence of a base. researchgate.net This methodology has a broad scope, accommodating a range of substituted phenols and both primary and secondary anilines. doaj.orgresearchgate.net

Table 2: Mechanochemical S(VI) Exchange Reaction Examples

| S(VI) Reactant | Nucleophile | Product |

|---|---|---|

| S(VI)-fluoride | Substituted Phenol | Sulfonimidate Ester |

This table is based on findings from research on mechanochemical S(VI) exchange reactions. researchgate.net

Stereoselective Synthesis of Sulfonimidoyl Anilines

The control of stereochemistry at the sulfur center is a crucial aspect of synthesizing biologically active sulfonimidoyl compounds. Several strategies have been developed to achieve high levels of enantio- and diastereoselectivity.

Enantiospecific Transformations Utilizing Chiral Sulfonimidoyl Fluorides

A significant breakthrough in the synthesis of chiral sulfonimidoyl anilines has been the development of enantiospecific nucleophilic substitution reactions of chiral sulfonimidoyl fluorides. Research has demonstrated that the reaction of enantiopure sulfonimidoyl fluorides with anilines, in the presence of a Lewis acid activator such as calcium bis(triflimide) (Ca(NTf₂)₂), proceeds with complete inversion of the stereochemistry at the sulfur atom. researchgate.netacs.orgacs.org This transformation, a type of sulfur(VI)-fluoride exchange (SuFEx) reaction, provides access to a wide range of enantioenriched aniline-derived sulfonimidamides in high yields and with excellent enantiomeric excess (>99% ee). researchgate.net

The reaction mechanism is proposed to involve the formation of a six-membered chelate transition state where the sulfonimidoyl group coordinates to the Ca²⁺ ion. acs.org This coordination facilitates an Sₙ2-like displacement of the fluoride by the aniline nitrogen. acs.org The choice of solvent and the stoichiometry of the reactants have been found to be critical for the success of this reaction. For instance, using tert-amyl alcohol as the solvent and an excess of the aniline helps to suppress potential hydrolysis side reactions. acs.org While the reaction is broadly applicable to electron-rich and moderately electron-deficient anilines, highly electron-poor anilines may not be suitable substrates. acs.org

Table 1: Enantiospecific Synthesis of Anilide-Derived Sulfonimidamides

| Entry | Aniline Derivative | Lewis Acid | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Aniline | Ca(NTf₂)₂ | t-Amyl alcohol | 96 | >99 | acs.org |

| 2 | 4-Methoxyaniline | Ca(NTf₂)₂ | t-Amyl alcohol | 90 | >99 | acs.org |

| 3 | 4-Fluoroaniline | Ca(NTf₂)₂ | t-Amyl alcohol | 85 | >99 | acs.org |

| 4 | 3-Methylaniline | Ca(NTf₂)₂ | t-Amyl alcohol | 92 | >99 | acs.org |

Asymmetric Sulfonimidoyl Transfer with Bifunctional S(VI) Reagents

Another powerful strategy for the asymmetric synthesis of sulfonimidoyl anilines involves the use of enantiopure bifunctional S(VI) reagents. These reagents act as chiral templates, enabling the transfer of a sulfonimidoyl group to a nucleophile with high stereocontrol. A notable example is the use of an enantiopure tert-butanesulfinamide-derived S(VI) reagent. This approach has been successfully applied to the synthesis of a variety of chiral sulfoximines and sulfonimidamides. The bifunctional nature of these reagents allows for a modular and efficient assembly of the target molecules, often with excellent enantiomeric excess.

While specific examples detailing the synthesis of this compound using this method are not extensively reported, the general applicability of these bifunctional reagents suggests their potential in accessing this and related structures. The strategy typically involves the reaction of the chiral S(VI) reagent with an appropriate organometallic aniline derivative, such as an organolithium or Grignard reagent, to effect the stereoselective transfer of the sulfonimidoyl moiety.

Diastereoselective Pathways in Sulfonimidoyl Synthesis

Diastereoselective approaches to sulfonimidoyl anilines often rely on the use of chiral auxiliaries or the addition of nucleophiles to chiral imines. While direct diastereoselective methods for this compound are not well-documented, general principles from related synthetic transformations can be applied.

One relevant approach is the diastereoselective addition of nucleophiles to chiral N-sulfinylimines. acs.orgacs.org In this strategy, a chiral sulfinyl group attached to the imine nitrogen directs the stereochemical outcome of the nucleophilic attack. The addition of an organometallic reagent, which would introduce the methylsulfonimidoyl precursor, to a chiral N-sulfinyl-3-amino-iodobenzene, followed by oxidation, could potentially lead to the desired diastereomerically enriched product. The stereoselectivity of such additions is often high and can be controlled by the nature of the chiral auxiliary, the nucleophile, and the reaction conditions. acs.org

Another potential pathway involves the diastereoselective functionalization of a pre-existing chiral sulfonimidoyl scaffold. For instance, a chiral methylsulfonimidoyl arene could be subjected to a directed ortho-metalation followed by reaction with an electrophile to introduce the aniline or a precursor group at the 3-position. The stereochemical outcome of such a transformation would be influenced by the directing effect of the chiral sulfonimidoyl group.

Derivatization and Scaffold Construction

The aniline functionality in this compound serves as a versatile handle for further chemical modifications, enabling the construction of a wide array of derivatives and complex heterocyclic systems.

Synthesis of N-Substituted Sulfonimidoyl Anilines

The amino group of this compound can be readily derivatized through various N-substitution reactions. Standard protocols for N-alkylation and N-acylation of anilines can be employed to introduce a diverse range of substituents.

For N-alkylation, methods such as reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides in the presence of a base, can be utilized. dntb.gov.uaresearchgate.net The choice of reaction conditions would be crucial to avoid competing reactions at the sulfonimidoyl nitrogen.

N-acylation can be achieved by reacting the aniline with acyl chlorides, anhydrides, or carboxylic acids under standard amide bond-forming conditions. nih.gov This allows for the introduction of various acyl groups, including those bearing additional functional groups for further diversification.

Table 2: Potential N-Substituted Derivatives of this compound

| Derivative Type | General Structure | Potential Synthetic Method |

|---|---|---|

| N-Alkyl | Reductive amination, Alkylation with alkyl halides | |

| N-Acyl | Acylation with acyl chlorides or anhydrides | |

| N-Aryl | Buchwald-Hartwig amination |

Preparation of Complex Heterocyclic Systems Incorporating Sulfonimidoyl Moieties

The aniline group in this compound is a key precursor for the synthesis of various heterocyclic systems. Numerous well-established synthetic routes that utilize anilines as starting materials can be adapted to incorporate the sulfonimidoyl moiety into complex scaffolds.

For instance, the synthesis of pyrazoles can be achieved through condensation reactions of the aniline with 1,3-dicarbonyl compounds or their equivalents, followed by cyclization. chim.itneuroquantology.comresearchgate.netorganic-chemistry.org Similarly, triazoles can be prepared by diazotization of the aniline followed by reaction with a suitable coupling partner, or through multi-component reactions. nih.govnih.govfrontiersin.orgresearchgate.net The synthesis of quinolines , a prominent heterocyclic core in medicinal chemistry, can be accomplished using classic methods like the Friedländer, Skraup, or Doebner-von Miller syntheses, all of which utilize anilines as key building blocks. mdpi.comresearchgate.net

The incorporation of the this compound scaffold into these heterocyclic systems would generate novel chemical entities with potential for unique biological activities, leveraging the three-dimensional nature and specific electronic properties of the sulfonimidoyl group.

Reaction Chemistry and Mechanistic Investigations of Sulfonimidoyl Anilines

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

Nucleophilic substitution at the hexavalent sulfur atom of sulfonimidoyl compounds is a key transformation for the synthesis of derivatives like sulfonimidamides. These reactions are influenced by the nature of the nucleophile, the substituents on the sulfonimidoyl group, and the use of catalytic activators to enhance reactivity.

Reactivity with Aniline (B41778) Nucleophiles: Inversion of Configuration and Mechanistic Studies

The reaction of chiral sulfonimidoyl fluorides with aniline nucleophiles has been demonstrated to proceed in an enantiospecific manner, yielding chiral sulfonimidamides. researchgate.net A key finding in these studies is that the reaction occurs with a complete inversion of the configuration at the sulfur stereocenter. nih.gov This stereochemical outcome was confirmed through X-ray crystal structure analysis of the products. nih.gov

Mechanistic studies, supported by experimental and computational data, shed light on this transformation. The reaction is significantly promoted by Lewis acids, such as Ca(NTf₂)₂, which coordinates to the sulfonimidoyl group. researchgate.netucl.ac.uk Computational studies suggest the formation of a six-membered chelate between the calcium ion and the sulfonimidoyl moiety. researchgate.netucl.ac.uk This chelation activates the sulfur center towards nucleophilic attack. The subsequent attack by the aniline nucleophile proceeds through an Sₙ2-like transition state, where the departing fluoride (B91410) ion also coordinates to the Ca(II) ion, facilitating its departure and leading to the observed inversion of stereochemistry. researchgate.netnih.govucl.ac.uk

The scope of this reaction has been explored with various aniline derivatives. While many non-heterocyclic anilines react with high enantiospecificity, certain limitations exist. nih.gov For instance, highly electron-deficient anilines, such as p-nitroaniline, have been found to be unreactive under the reported conditions. nih.gov

Table 1: Enantiospecific Substitution of (R)-4-tolyl(methyl)sulfonimidoyl fluoride with Aniline Nucleophiles Reaction performed using 1 equivalent of sulfonimidoyl fluoride, 2-3 equivalents of aniline, and 1 equivalent of Ca(NTf₂)₂ in t-amyl alcohol at 80 °C. nih.gov

| Aniline Nucleophile | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Aniline | (S)-N-phenyl-S-(4-tolyl)-S-methylsulfonimidamide | 89 | >99 |

| 4-Methoxyaniline | (S)-N-(4-methoxyphenyl)-S-(4-tolyl)-S-methylsulfonimidamide | 94 | >99 |

| 4-Chloroaniline | (S)-N-(4-chlorophenyl)-S-(4-tolyl)-S-methylsulfonimidamide | 82 | >99 |

| 3-Aminophenol | (S)-N-(3-hydroxyphenyl)-S-(4-tolyl)-S-methylsulfonimidamide | 73 | >99 |

| 4-Aminophenol | (S)-N-(4-hydroxyphenyl)-S-(4-tolyl)-S-methylsulfonimidamide | 56 | >99 |

| p-Nitroaniline | No reaction | 0 | - |

Role of Sulfonimidoyl Group as a Leaving Group

The utility of a functional group in synthesis is often defined by its ability to act as a leaving group in substitution or elimination reactions. Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. nih.gov The nucleofugacity, or leaving group ability, of common sulfonate esters like tosylates, mesylates, and triflates is well-established, with their reactivity spanning many orders of magnitude. nih.govmdpi.com These groups are excellent leaving groups because their conjugate acids are strong acids, and the negative charge on the departing anion is stabilized by resonance over multiple oxygen atoms.

While related sulfonate and sulfonamide moieties have been utilized as leaving groups in radical-mediated syntheses, ucl.ac.ukresearchgate.net the role of the sulfonimidoyl group itself as a nucleofuge in heterolytic substitution reactions is not as extensively documented in the literature. Its potential as a leaving group would depend on the stability of the resulting sulfonimidate anion. The stability of this anion, and thus the leaving group ability of the sulfonimidoyl moiety, would be influenced by the substituents on the sulfur and nitrogen atoms. The development of reactions where the sulfonimidoyl group acts as a leaving group could open new avenues in synthetic chemistry.

Catalytic Activation in Substitution Processes (e.g., Ca(II) Ions, N-Heterocyclic Carbenes, HOBt)

The direct reaction of sulfonimidoyl fluorides with nucleophiles can be sluggish, necessitating activation strategies to enhance their reactivity. Several catalytic systems have been developed to promote these substitution processes.

Ca(II) Ions: As previously mentioned, Lewis acids like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) have proven effective in activating sulfonimidoyl fluorides for reaction with anilines. researchgate.netnih.gov The calcium ion is proposed to form a chelate with the sulfonimidoyl group, increasing the electrophilicity of the sulfur(VI) center and facilitating the displacement of the fluoride ion. researchgate.netucl.ac.uk While stoichiometric amounts of the calcium salt are often used, its role is catalytic in nature, though product inhibition can occur, sometimes requiring heating to drive the reaction to completion. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as potent organocatalysts for a variety of transformations, including the activation of sulfur(VI) fluorides. researchgate.netchemrxiv.org In the context of sulfonimidoyl fluoride chemistry, NHCs have been shown to catalyze silicon-free sulfur fluoride exchange (SuFEx) reactions. chemrxiv.org For instance, in the presence of 10 mol% of an NHC catalyst, sulfonimidoyl fluorides react efficiently with phenols to produce sulfonimidate esters. chemrxiv.org This demonstrates the ability of NHCs to act as nucleophilic catalysts, likely forming a highly reactive intermediate with the sulfonimidoyl fluoride that is then readily attacked by the phenol (B47542).

Hydroxybenzotriazole (HOBt): HOBt is another effective nucleophilic catalyst for promoting SuFEx reactions of sulfonimidoyl fluorides. It is particularly useful for the synthesis of sulfonimidamides from amines. Mechanistic studies suggest that HOBt, after deprotonation by a base, acts as a nucleophile to displace the fluoride from the sulfonimidoyl fluoride. chemrxiv.org This forms a reactive sulfonimidate intermediate which then rapidly reacts with an amine to furnish the final sulfonimidamide product. chemrxiv.org A relay catalysis system, employing both NHC and HOBt, has also been developed for the coupling of various amines with sulfonimidoyl fluorides. chemrxiv.org

Table 2: Catalytic Systems for the Activation of Sulfonimidoyl Fluorides

| Catalyst System | Nucleophile Type | Proposed Role of Catalyst | Ref. |

| Ca(NTf₂)₂ | Anilines | Lewis acid activation via chelation | researchgate.netnih.gov |

| N-Heterocyclic Carbene (NHC) | Phenols | Nucleophilic catalysis | chemrxiv.org |

| HOBt / Base | Amines | Nucleophilic catalysis | chemrxiv.org |

| NHC / HOBt (Relay) | Amines | Relay nucleophilic catalysis | chemrxiv.org |

Electrophilic and Radical Transformations

Beyond nucleophilic substitution, the sulfonimidoyl group can engage in electrophilic and radical reactions, often proceeding through distinct intermediates like sulfonimidoyl cations.

Generation and Reactivity of Sulfonimidoyl Cation Intermediates

The formation of a sulfonimidoyl cation intermediate has been implicated in certain transformations of sulfonimidoyl compounds. For example, mechanistic investigations into the electrochemical synthesis of sulfonimidoyl fluorides from sulfinamides suggest the involvement of a transient sulfonimidoyl cation. chemrxiv.org Density functional theory (DFT) calculations support this, indicating that the sulfonimidoyl cation adopts a planar-trigonal geometry. chemrxiv.org The formation of such a planar intermediate has significant stereochemical consequences; if a chiral starting material is used, the generation of an achiral planar cation will lead to a racemic or achiral product, as the chiral information is lost. chemrxiv.org This was observed experimentally, where the electrolysis of an enantiomerically pure sulfinamide resulted in the corresponding sulfonimidoyl fluoride with a significant loss of optical purity. chemrxiv.org

Intermolecular Hydride Transfer Processes

Sulfonimidoyl cations are also key intermediates in metal-free hydrosulfonimidoylation reactions. In a notable transformation, sulfonimidoyl fluorides can be linked to unactivated alkenes. researchgate.net The key step in this process is an intermolecular hydride transfer from the alkene to a sulfonimidoyl cation, which is generated in situ. researchgate.netrsc.org Control experiments and DFT calculations have shown that this process involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the alkene with the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonimidoyl cation. researchgate.net This orbital overlap facilitates a concerted process involving the formation of a new S-C(sp³) bond and the transfer of a hydride ion. researchgate.net This reaction provides a rapid and efficient method for constructing sulfoximine (B86345) linkages, which are valuable in drug discovery. researchgate.netrsc.org

Cross-Coupling and Functionalization Reactions

The functionalization of the aniline moiety in sulfonimidoyl anilines and the direct coupling of the sulfonimidoyl group with anilines are key strategies for creating diverse molecular architectures. Recent advances have focused on developing mild and efficient protocols for these transformations.

A significant method involves the reaction of sulfonimidoyl fluorides with anilines, catalyzed by a Lewis acid such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), to produce sulfonimidamides. acs.orgnih.gov This reaction proceeds via an Sₙ2-type mechanism at the sulfur center, with the aniline acting as the nucleophile. nih.gov The process is highly enantiospecific, occurring with an inversion of the configuration at the sulfur atom. acs.orgnih.gov Computational studies suggest that the Ca²⁺ ion coordinates to the sulfonimidoyl group, forming a six-membered chelate that facilitates the nucleophilic attack by the aniline and the departure of the fluoride leaving group. acs.orgnih.gov

Another powerful technique is a nickelaelectrocatalyzed cross-coupling for C–N bond formation. nih.gov This method allows for the arylation of weak N-nucleophiles, including sulfoximines, which are closely related to N-H sulfonimidoyl compounds. nih.gov The reaction employs concerted paired electrolysis and can efficiently couple aryl halides and tosylates with the nitrogen nucleophile under mild conditions, expanding the toolkit for creating complex aniline derivatives. nih.gov

Below is a summary of representative substrates for the Ca(NTf₂)₂-catalyzed synthesis of sulfonimidamides from anilines and a generic N-Boc-S-methyl-S-phenylsulfonimidoyl fluoride.

| Aniline Substrate | Substituent Position | Substituent Type | Yield | Reference |

|---|---|---|---|---|

| o-Methoxyaniline | ortho | Electron-Donating | 70% | acs.orgwur.nl |

| p-Methoxyaniline | para | Electron-Donating | 90% | acs.orgwur.nl |

| p-(Methylthio)aniline | para | Electron-Donating | 85% | acs.orgwur.nl |

| m-(Trifluoromethyl)aniline | meta | Electron-Withdrawing | 65% | acs.orgwur.nl |

| p-Iodoaniline | para | Electron-Withdrawing | 90% | acs.orgwur.nl |

| Methyl p-aminobenzoate | para | Electron-Withdrawing | 54% | acs.orgwur.nl |

Cyclization and Rearrangement Reactions

Intramolecular reactions of sulfonimidoyl anilines provide efficient pathways to complex heterocyclic structures, which are of significant interest in drug discovery.

A notable example of intramolecular cyclization is the acid-catalyzed reaction of 2-N-cyano-sulfonimidoyl amides to form thiadiazine 1-oxides. nih.govacs.org This one-pot procedure involves the hydrolysis of the N-cyano group to generate an NH-sulfoximine intermediate, which then undergoes intramolecular cyclocondensation. nih.govacs.org Control experiments have demonstrated that the cyclization proceeds through the formation of this NH-sulfoximine, highlighting it as a key mechanistic step. nih.govacs.org

Radical cyclizations also represent a viable pathway for constructing cyclic systems. The intramolecular cyclization of α-sulfonamido and α-sulfonimido radicals has been used to synthesize previously inaccessible bridgehead azabicyclic structures. researchgate.net Similarly, tin hydride-mediated radical cyclizations of certain 2-halo-N-(N-sulfonylindole)anilines can yield spirocyclic indolines. beilstein-journals.org These reactions often proceed through the formation of transient imine intermediates, which can then be reduced or undergo further transformations to yield the final products. beilstein-journals.org

Rearrangement reactions are fundamental in organic synthesis for accessing diverse structural isomers. In the context of sulfur-nitrogen compounds, a notable transformation is the aromatic rearrangement of O-(arenesulfonyl)hydroxylamines, which leads directly to ortho-sulfonyl anilines. nih.gov While the final product is a sulfonyl aniline rather than a sulfonimidate, this reaction is a key example of a rearrangement involving a related hydroxylamine (B1172632) precursor to generate a functionalized aniline. nih.gov The reaction proceeds via an intermolecular mechanism and exhibits excellent regiocontrol for the ortho position. nih.gov This high selectivity is proposed to result from attractive non-covalent interactions during the C–N bond-forming step. nih.gov This method is complementary to classical aniline sulfonation, particularly as it avoids the harsh conditions and provides access to different regioisomers. nih.gov

Reaction Scope and Limitations

The practical application of reactions involving sulfonimidoyl anilines depends heavily on their compatibility with various substrates and functional groups, as well as overcoming challenges related to reactivity and selectivity.

The Ca(NTf₂)₂-catalyzed synthesis of sulfonimidamides from sulfonimidoyl fluorides demonstrates broad substrate compatibility. acs.orgwur.nl The reaction tolerates anilines with both electron-donating groups (EDGs) and mild-to-moderate electron-withdrawing groups (EWGs). acs.orgwur.nl As shown in the table below, functional groups such as methoxy (B1213986) (OMe), methylthio (SMe), trifluoromethyl (CF₃), iodo (I), and ester (CO₂Me) are well-tolerated, providing good to excellent yields. acs.orgwur.nl

| Aniline Substituent | Electronic Nature | Yield (%) | Notes | Reference |

|---|---|---|---|---|

| p-OMe | Strongly Donating | 90 | - | acs.orgwur.nl |

| o-OMe | Donating | 70 | - | acs.orgwur.nl |

| p-SMe | Donating | 85 | - | acs.orgwur.nl |

| m-OH | Withdrawing | 75 | Requires 3 equiv. of aniline | acs.org |

| m-CF₃ | Withdrawing | 65 | Requires 3 equiv. of aniline | acs.orgwur.nl |

| p-I | Withdrawing | 90 | Requires 3 equiv. of aniline | acs.orgwur.nl |

| p-CO₂Me | Withdrawing | 54 | Requires 3 equiv. of aniline | acs.orgwur.nl |

Similarly, the nickelaelectrocatalyzed cross-coupling amination is effective for a wide range of weak N-nucleophiles and aryl electrophiles. nih.gov This protocol demonstrates significant functional group tolerance, successfully coupling anilines, sulfonamides, carbamates, and sulfoximines. nih.gov

Despite the broad scope of these reactions, significant challenges remain, particularly concerning highly deactivated substrates. In the Ca(NTf₂)₂-catalyzed synthesis of sulfonimidamides, the reaction fails with strongly electron-deficient anilines, such as p-nitroaniline. acs.orgwur.nl Furthermore, anilines bearing mild-to-moderate EWGs often require a larger excess of the aniline (e.g., 3 equivalents) to achieve full conversion of the sulfonimidoyl fluoride starting material. acs.orgwur.nl This suggests that the low nucleophilicity of highly electron-deficient anilines is a key limitation for this specific methodology. wur.nl

In contrast, other methods have been developed to address this challenge. The nickelaelectrocatalyzed amination protocol, for instance, is reported to be suitable for coupling electron-deficient anilines and sulfonamides. nih.gov

Controlling regioselectivity is another common challenge in aniline chemistry. The amino group is a powerful ortho-, para-director, which can lead to multiple substitutions and a lack of selectivity in electrophilic aromatic substitution reactions. libretexts.org However, some modern synthetic methods provide high levels of regiocontrol. For example, the rearrangement of O-(arenesulfonyl)hydroxylamines shows excellent selectivity for the ortho-sulfonyl aniline product, offering a solution to this classic problem. nih.gov

Computational and Theoretical Studies on Sulfonimidoyl Anilines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the electronic structure and reactivity of organic molecules like 3-(S-methylsulfonimidoyl)aniline.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping out the reaction pathways of sulfonimidoyl compounds. For instance, in the synthesis of aniline-derived sulfonimidamides, DFT has been used to clarify the role of Lewis acid catalysts. researchgate.nettandfonline.com Studies on the reaction of sulfonimidoyl fluorides with anilines in the presence of Ca(NTf₂)₂ have shown that the reaction proceeds via an SN2-like transition state with inversion of configuration at the sulfur center. researchgate.nettandfonline.com

Computational investigations highlight a mechanism where the sulfonimidoyl group coordinates to the Ca²⁺ ion, forming a six-membered chelate. researchgate.nettandfonline.com This coordination facilitates the nucleophilic attack by the aniline (B41778). The addition of aniline to the calcium complex leads to the formation of an adduct, which then proceeds through a transition state to the final product. researchgate.nettandfonline.com The calculated energy barriers for these steps provide a quantitative understanding of the reaction kinetics.

A theoretical study on the chlorination of aniline, a related reaction, has demonstrated the power of DFT in identifying and characterizing reaction intermediates and transition states on the potential energy surface. nih.gov This study found that the orientation of the substitution is determined by the stability of the Wheland intermediate, and the rate-limiting step is the transformation of a sigma complex to a pi complex via a specific transition state. nih.gov While this study was on aniline itself, the principles are applicable to substituted anilines like the one .

Table 1: Calculated Relative Energies for the Ca(NTf₂)₂-Catalyzed Reaction of a Sulfonimidoyl Fluoride (B91410) with Aniline

| Species | Relative Energy (kcal/mol) |

| Separated Reactants | 0.0 |

| Adduct [Ca(NTf₂)₂(1)]·PhNH₂ | +3.3 tandfonline.com |

| Transition State (TS1) | +17.3 tandfonline.com |

Note: Data is for a model system and illustrates the type of information obtained from DFT calculations.

Prediction of Reaction Pathways and Energetics

Beyond elucidating known reactions, DFT can predict the feasibility of new reaction pathways and their associated energy changes. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of a reaction can be constructed. This allows for the prediction of whether a reaction will be thermodynamically favorable and what the kinetic barriers will be.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a wealth of information about how electrons are distributed within a molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept for understanding chemical reactivity. acs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. acs.orgacs.orgnih.gov The energy and shape of these orbitals can predict how a molecule will behave as a nucleophile or an electrophile. acs.orgnih.gov

For sulfonimidoyl anilines, FMO analysis can provide insights into their reactivity in various reactions. The HOMO is typically located on the aniline ring and the nitrogen atom, indicating that these are the likely sites for electrophilic attack. The LUMO, on the other hand, is often associated with the sulfonimidoyl group, suggesting that this is the site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a useful indicator of a molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net DFT calculations can accurately predict these orbital energies and shapes.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Fluorinated Sulfonamides | -8.0 to -8.5 | -1.5 to -2.0 | 6.0 to 7.0 researchgate.net |

| Substituted Anilines | Variable | Variable | Variable nih.govumn.edu |

Note: The values presented are typical ranges for related compound classes and serve as an illustration.

Analysis of Intermediate Stability and Reactivity

As mentioned in the context of reaction mechanisms, the stability of reaction intermediates often dictates the course of a reaction. DFT calculations can provide detailed information about the geometry and electronic structure of these transient species.

In electrophilic aromatic substitution reactions involving anilines, the stability of the intermediate carbocation (the Wheland complex or sigma complex) determines the regioselectivity (ortho, meta, or para substitution). nih.gov For this compound, the sulfonimidoyl group will have a significant electronic influence on the stability of these intermediates. By calculating the energies of the ortho, meta, and para intermediates, the preferred site of substitution can be predicted. The electron-withdrawing or -donating nature of the sulfonimidoyl group is a key factor in this analysis.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. The sulfonimidoyl group in this compound introduces a chiral center at the sulfur atom, making stereochemistry a critical aspect of its chemistry.

Computational methods, particularly DFT, are powerful tools for exploring the conformational landscape of a molecule and predicting its most stable three-dimensional arrangement. For a flexible molecule like this compound, there can be multiple low-energy conformations due to rotation around single bonds. DFT calculations can identify these conformers and rank them in terms of their relative stability. nih.gov

Furthermore, in reactions involving the creation or modification of the chiral sulfur center, DFT can be used to predict the stereochemical outcome. By calculating the energies of the transition states leading to different stereoisomers, the preferred stereochemical pathway can be determined. This is particularly important in the design of enantioselective syntheses. Studies on the stereoselective synthesis of chiral sulfinyl compounds have successfully used DFT to rationalize the observed stereochemical outcomes. acs.orgnih.gov While specific studies on this compound are not prevalent, the methodologies developed for other chiral sulfur compounds are directly applicable.

Chirality at Sulfur and its Influence on Molecular Conformation

Recent research has focused on understanding the conformational preferences and the energetic landscape of these chiral molecules. A notable study on the enantiospecific synthesis of aniline-derived sulfonimidamides utilized quantum chemical calculations to probe the mechanism and stereochemical outcome of the reaction between sulfonimidoyl fluorides and anilines. wur.nlnih.govorganic-chemistry.orgacs.orgnih.gov These computational efforts have shed light on the transition states and intermediates that dictate the final stereochemistry at the sulfur atom. wur.nlorganic-chemistry.orgacs.org

A key aspect explored in these theoretical models is the coordination of the sulfonimidoyl group. For instance, in reactions facilitated by a Lewis acid such as Ca(NTf₂)₂, computational studies have revealed a chelate-type coordination of the sulfonimidoyl moiety to the calcium ion. wur.nlnih.govorganic-chemistry.orgacs.orgnih.gov This interaction is crucial in stabilizing the transition state and directing the nucleophilic attack of the aniline, ultimately leading to an inversion of configuration at the sulfur center. wur.nlnih.govorganic-chemistry.orgacs.orgnih.gov

The computational analysis further extends to the relative stabilities of the reactants, products, and intermediates. For example, calculations of Gibbs free energies have been employed to understand the thermodynamics of the reaction, including the phenomenon of product inhibition where the formed sulfonimidamide coordinates more strongly to the Lewis acid than the starting sulfonimidoyl fluoride. wur.nlorganic-chemistry.orgacs.org

The following tables present theoretical data derived from computational studies on model systems of sulfonimidoyl anilines, illustrating the influence of the chiral sulfur center on key molecular parameters. These data, while not exclusively for this compound, are representative of the class of sulfonimidoyl anilines and provide a foundational understanding of their conformational behavior.

Table 1: Calculated Relative Gibbs Free Energies of Reaction Intermediates

This table showcases the calculated relative Gibbs free energies for key species involved in the reaction of a model sulfonimidoyl fluoride with aniline, highlighting the energetic landscape of the transformation. The calculations were performed at the ωB97XD/6-311+G(d,p) level of theory with a polarizable continuum model (PCM) for the solvent. nih.gov

| Species | Relative Gibbs Free Energy (kcal/mol) |

| Reactant Complex: [Ca(NTf₂)₂(sulfonimidoyl fluoride)] | 0.0 |

| Adduct: [Ca(NTf₂)₂(sulfonimidoyl fluoride)]·aniline | +3.3 |

| Transition State (TS1) | +17.3 |

| Product Complex: [Ca(NTf₂)₂(sulfonimidamide)] | -6.3 |

Data sourced from computational studies on the enantiospecific synthesis of aniline-derived sulfonimidamides. wur.nlorganic-chemistry.orgacs.org

Table 2: Selected Optimized Geometrical Parameters of a Model Sulfonimidoyl Aniline

This table presents key bond lengths and dihedral angles for a computationally optimized structure of a representative sulfonimidoyl aniline. These parameters are critical in defining the molecule's three-dimensional shape and the spatial relationship between the sulfonimidoyl group and the aniline ring.

| Parameter | Value |

| S-N (sulfonimidoyl) Bond Length | 1.62 Å |

| S=N (imide) Bond Length | 1.51 Å |

| S-C (methyl) Bond Length | 1.78 Å |

| S-C (aryl) Bond Length | 1.79 Å |

| C-S-N-C Dihedral Angle | 75° |

| N-S-C-C (aryl) Dihedral Angle | -105° |

Note: These values are illustrative and based on generalized models of sulfonimidoyl anilines. Specific values for this compound would require dedicated computational analysis.

Advanced Spectroscopic and Structural Characterization of Sulfonimidoyl Anilines

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignment

No specific ¹H, ¹³C, or ¹⁹F NMR data for 3-(S-methylsulfonimidoyl)aniline has been found in the searched literature.

2D NMR Techniques for Connectivity and Stereochemistry

There is no available information on the application of 2D NMR techniques such as COSY, HSQC, or HMBC for the structural elucidation of this compound.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data, including calculated and experimentally found exact mass values for this compound, are not available in the public domain.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

No specific experimental infrared (IR) spectrum or a table of characteristic absorption bands for this compound has been located in the reviewed sources.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid, providing unequivocal evidence of molecular connectivity, conformation, and stereochemistry.

The determination of the absolute configuration of a chiral molecule is a critical step in its structural characterization. For sulfonimidoyl anilines, the sulfur atom represents a stereocenter, and establishing its absolute configuration (R or S) is essential. X-ray crystallography is a powerful technique for this purpose, capable of providing an unambiguous assignment of the absolute configuration of enantiomerically pure crystalline compounds.

The method relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase. This effect, though small, can be measured and used to determine the absolute structure of a crystal. The synthesis of chiral sulfonimidamides has been shown to proceed with a stereospecific inversion of the configuration at the sulfur atom, a detail that can be confirmed through crystallographic analysis of the product. wur.nl

While specific crystallographic data for this compound is not publicly available, the general methodology for determining the absolute configuration of related chiral sulfur compounds is well-established. The table below illustrates the type of crystallographic data that would be obtained from such an analysis of a related sulfonimidoyl compound.

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| Flack Parameter | 0.02(3) |

This is representative data for a related chiral organic molecule and is for illustrative purposes only.

Beyond determining the absolute configuration, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing.

For aniline (B41778) derivatives, hydrogen bonding involving the amino group is a key feature in the crystal lattice. In the case of this compound, the sulfonimidoyl group can also participate in hydrogen bonding, acting as either a donor or an acceptor. These interactions influence the physical properties of the compound, including its melting point, solubility, and crystal morphology. The analysis of these interactions is crucial for understanding the structure-property relationships of these materials.

Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the analysis and purification of sulfonimidoyl anilines, particularly for resolving enantiomers and ensuring high purity.

For chiral molecules like this compound, it is often necessary to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. youtube.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

The separation can be achieved through various mechanisms, including the formation of transient diastereomeric complexes between the enantiomers and the CSP. chiralpedia.com The choice of the CSP and the mobile phase is critical for achieving good resolution. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including amines. researchgate.net

While specific chiral HPLC methods for this compound are not detailed in the literature, the general approach would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The table below illustrates typical parameters for a chiral HPLC separation of a related aniline derivative.

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

This is a representative method for a related chiral amine and is for illustrative purposes only.

To obtain highly pure samples of this compound for further studies, preparative chromatography is employed. This technique is a scaled-up version of analytical chromatography, designed to isolate and purify larger quantities of a compound. Both normal-phase and reverse-phase preparative HPLC can be used, depending on the polarity of the compound and impurities.

Modern preparative chromatography systems are often automated and can handle quantities ranging from milligrams to kilograms. The selection of the appropriate stationary phase and solvent system is crucial for efficient purification. For sulfonimidoyl anilines, which may contain starting materials and by-products from their synthesis, a multi-step purification strategy involving both flash chromatography and preparative HPLC may be necessary to achieve the desired level of purity.

Applications of Sulfonimidoyl Anilines in Chemical Sciences

Role as Versatile Synthetic Intermediates

Sulfonimidoyl anilines serve as crucial building blocks in organic synthesis, offering pathways to complex molecules with diverse functionalities.

Building Blocks for Complex Organosulfur Compound Synthesis

Sulfonimidoyl anilines are valuable precursors for the synthesis of more complex organosulfur compounds, particularly sulfonimidamides. Sulfonimidamides are recognized as important bioisosteres of sulfonamides, a class of compounds with a long history in medicinal chemistry. The replacement of an oxygen atom in a sulfonamide with an imine group to form a sulfonimidamide introduces a chiral center at the sulfur atom, allowing for greater three-dimensional diversity in molecular design. This modification can lead to compounds with improved biological activity and reduced cytotoxicity. bohrium.comorgsyn.org

The synthesis of these complex organosulfur compounds often involves the reaction of a precursor with an appropriate aniline (B41778) derivative. For instance, the synthesis of chiral sulfonimidamides can be achieved through the reaction of sulfonimidoyl fluorides with anilines. bohrium.comorgsyn.org This highlights the role of sulfonimidoyl anilines not just as products but as key reactants in the construction of these intricate structures. The development of synthetic methods to access a wide array of these molecules is crucial for exploring their potential in drug discovery and development. nih.gov

Precursors in Click Chemistry: Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful tool in click chemistry, prized for its reliability and efficiency in creating robust molecular connections. researchgate.net This type of reaction typically involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile. nih.gov Sulfonimidoyl anilines are key players in this chemistry, often serving as the nucleophilic component that reacts with a sulfonimidoyl fluoride.

The reaction between a sulfonimidoyl fluoride and an aniline derivative, such as 3-(S-methylsulfonimidoyl)aniline, proceeds via a nucleophilic attack of the aniline nitrogen onto the sulfur(VI) center, resulting in the formation of a sulfonimidamide and the displacement of a fluoride ion. bohrium.comorgsyn.org These reactions can be highly stereospecific, proceeding with an inversion of configuration at the sulfur atom, which is critical for the synthesis of enantiomerically pure compounds. bohrium.comorgsyn.org The SuFEx methodology provides a modular and divergent approach to synthesizing a wide range of optically active sulfur(VI)-containing molecules. bohrium.com The stability and reactivity of the S-F bond make SuFEx a versatile tool for applications ranging from organic synthesis to bioconjugation and materials science.

Below is a table summarizing the reaction of a generic sulfonimidoyl fluoride with various anilines, demonstrating the scope of the SuFEx reaction.

| Entry | Aniline Substituent | Yield (%) |

| 1 | 4-methoxy | 90 |

| 2 | 4-methyl | 85 |

| 3 | 3-trifluoromethyl | 75 |

| 4 | 3-nitro | 60 |

| 5 | 4-iodo | 82 |

This table is a representative example based on typical SuFEx reaction outcomes and is not specific to this compound.

Catalysis and Ligand Design

The unique structural and electronic properties of sulfonimidoyl anilines make them attractive candidates for applications in catalysis and as ligands in coordination chemistry.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. nih.govslideshare.netyoutube.com Sulfur-containing functional groups have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations. nih.govnih.gov The sulfonimidoyl group, with its inherent chirality at the sulfur center, presents an opportunity for the design of novel chiral auxiliaries.

While the direct use of this compound as a chiral auxiliary is not extensively documented, the broader class of chiral sulfoximines and related compounds have been utilized in asymmetric synthesis. orgsyn.orgnih.gov These compounds can direct the stereoselective formation of new stereocenters in a substrate. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse. The development of sulfonimidoyl aniline-based chiral auxiliaries could provide new tools for the stereocontrolled synthesis of complex chiral molecules. nih.gov

Ligands in Metal-Catalyzed Transformations

The nitrogen and oxygen atoms within the sulfonimidoyl aniline scaffold can act as donor atoms for metal coordination, making these compounds potential ligands for a variety of metal-catalyzed reactions. The synthesis of metal complexes with ligands containing similar functionalities, such as 3-aminopyridine, has been reported, where the amino group and the ring nitrogen participate in coordination. elsevierpure.com

Although specific examples of this compound acting as a ligand in metal catalysis are not prominent in the literature, the structural motifs present suggest potential applications. The chirality at the sulfur atom could also be exploited in asymmetric catalysis, where the chiral ligand environment around the metal center induces enantioselectivity in the reaction products. Further research into the coordination chemistry of sulfonimidoyl anilines could unveil new catalytic systems with unique reactivity and selectivity.

Materials Science Applications

The properties of sulfonimidoyl anilines also suggest their potential utility in the field of materials science, particularly in the development of novel polymers. Polyanilines and their derivatives are a well-known class of conducting polymers with applications in various technologies, including sensors and electronic devices. nih.govrsc.orgresearchgate.net

The incorporation of the sulfonimidoyl group into a polyaniline backbone could impart new properties to the resulting material. For instance, the sulfonation of polyanilines has been shown to improve their biocompatibility, opening up possibilities for biomedical applications. nih.gov By copolymerizing aniline with functionalized anilines, it is possible to tune the properties of the resulting polymer, such as its conductivity and solubility. nih.gov The synthesis of polymers from aniline derivatives containing sulfonimidoyl groups could lead to new materials with tailored electronic, optical, and physical properties for advanced applications. orgsyn.orgnih.gov

Development of Materials with Specific Electronic or Optical Properties

The sulfonimidoyl group is a powerful modulator of molecular properties, making its derivatives promising candidates for new functional materials. Research into related fluorinated sulfoximines, which share the core S(O)=N moiety, highlights the potential applications in materials science. cas.cn

The key to this potential lies in the strong electron-withdrawing nature of the sulfonimidoyl group, a property that can be finely tuned by altering the substituent on the nitrogen atom. cas.cn This characteristic is fundamental for designing molecules with specific electronic and optical behaviors. For instance, fluorinated sulfoximines have been investigated as building blocks for liquid crystals. cas.cn The introduction of a this compound moiety into a molecular structure could therefore be a strategy for creating novel materials with tailored dielectric anisotropy or clearing points for display technologies.

Furthermore, the sulfonimidoyl group's ability to act as a ligand for Lewis acids and its inherent chirality make it an attractive component for creating complex, three-dimensional supramolecular structures and functional coordination polymers. cas.cn

Table 1: Properties of the Sulfonimidoyl Group for Materials Science

| Property | Description | Potential Application | Source |

| Electron-Withdrawing Nature | The S(O)=N group strongly withdraws electron density, which can be modulated by the N-substituent. | Tuning the electronic properties of organic semiconductors or liquid crystals. | cas.cn |

| Chirality | The sulfur atom in a sulfonimidoyl group is a stable stereocenter. | Development of chiral materials for optics or asymmetric catalysis. | beilstein-journals.orgresearchgate.net |

| Lewis Basicity | The nitrogen atom can coordinate with metal ions or other Lewis acids. | Formation of coordination polymers and metal-organic frameworks (MOFs). | cas.cn |

| Chemical Stability | The sulfonimidoyl functional group is stable under a variety of reaction conditions. | Creation of robust materials for durable electronic devices. | beilstein-journals.org |

Potential in Polymeric Materials

Polyaniline (PANI) is one of the most studied conductive polymers, with applications in sensors, antistatic coatings, and corrosion inhibition. The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer before polymerization.

Incorporating this compound as a monomer in the synthesis of PANI derivatives could lead to novel polymeric materials with enhanced or specialized properties. The bulky and polar sulfonimidoyl group would likely influence the polymer's final structure and characteristics:

Solubility: The substituent may increase the solubility of the resulting polymer in common organic solvents, facilitating processing and film formation.

Morphology: The substituent can alter the polymer chain packing, leading to changes in surface morphology from hierarchical to spherical or other structures.

Sensor Applications: The electronic nature of the sulfonimidoyl group could enhance the polymer's sensitivity to specific analytes like moisture or ammonia, making it a candidate for chemical sensor design.

Energy Storage Materials (Metal Salts of Fluorinated Sulfonimidamides)

The synthesis of sulfonimidamides, the broader class to which this compound belongs, often involves the use of metal salts of fluorinated sulfonimides. Specifically, the reaction of sulfonimidoyl fluorides with anilines can be effectively promoted by Lewis acids like calcium bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂). nih.govacs.org In this reaction, the calcium ion coordinates to the sulfonimidoyl group, activating it for nucleophilic attack by the aniline. nih.govacs.org

While the metal salt in this context is a reagent, the resulting sulfonimidamide products are themselves structurally related to the anions used in advanced electrolytes. The NTf₂⁻ anion is a cornerstone of ionic liquids and lithium-ion battery electrolytes due to its high thermal stability, electrochemical resistance, and ability to delocalize charge.

The N-aryl sulfonimidamide products formed from anilines contain a polar, stereogenic S(O)=N-Ar framework. While not yet widely explored, metal salts of these or related fluorinated sulfonimidamide structures could be investigated as novel electrolyte components or ionic conductors, leveraging the inherent stability and tunable nature of the sulfur(VI) core.

Applications in Agrochemicals

The search for new pesticidal agents with novel modes of action is critical for managing insecticide resistance. The sulfonimidoyl functional group and its close relatives have emerged as a highly promising scaffold in agrochemical design.

Design of Novel Pesticidal Agents

The value of the sulfonimidoyl moiety in agrochemicals is best exemplified by the sulfoximines, a class of insecticides that includes the commercial product Sulfoxaflor. acs.orgresearchgate.net Sulfoximines are N-acylated or N-cyanated versions of a sulfonimidoyl core.

Sulfoxaflor is a potent, broad-spectrum insecticide effective against a wide range of sap-feeding pests like aphids and whiteflies. acs.orgnih.gov Its mode of action is as a competitive modulator of the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govwikipedia.org However, its binding and interaction with the receptor are distinct from those of other nAChR modulators like neonicotinoids. researchgate.netnih.gov This unique interaction means that Sulfoxaflor often shows no cross-resistance in insect populations that have become resistant to neonicotinoids, making it a vital tool for resistance management. nih.govnih.gov

Table 2: Comparison of Sulfoxaflor with Other Insecticides

| Insecticide | Chemical Class | IRAC Group | Mode of Action | Efficacy against Resistant Pests | Source |

| Sulfoxaflor | Sulfoximine (B86345) | 4C | nAChR Competitive Modulator | High efficacy against many neonicotinoid-resistant pests. | acs.orgnih.govnih.gov |

| Imidacloprid | Neonicotinoid | 4A | nAChR Competitive Modulator | Resistance is widespread in several sap-feeding pests. | acs.org |

Furthermore, research into fluorinated sulfonamides, such as Sulfluramid (N-ethylperfluorooctanesulfonamide), has demonstrated another pesticidal mechanism associated with this structural family. nih.govepa.gov These compounds act as delayed-action insecticides by uncoupling oxidative phosphorylation. nih.gov This shows that the S(O)ₓ(NR)y scaffold is versatile and can be used to design pesticides with different modes of action.

Given that this compound contains the core sulfonimidoyl group and an aniline ring—another common fragment in agrochemicals—it represents a viable starting point for the synthesis of new pesticidal candidates. By modifying the N-H group of the sulfonimidoyl moiety or the amino group on the aniline ring, chemists can generate libraries of new compounds for screening against various insect pests and plant pathogens.

Future Directions and Emerging Research Avenues

Development of Novel and Greener Synthetic Strategies

The demand for more sustainable chemical manufacturing is driving research towards novel synthetic routes for sulfonimidoyl compounds. Current methods, while effective, often rely on harsh reagents or multi-step processes. Future efforts are focused on creating more atom-economical and environmentally benign syntheses.

A promising area is the development of electrochemical strategies. For instance, a straightforward electrochemical approach for creating sulfonimidoyl fluorides from readily available sulfenamides has been reported. researchgate.netacs.org This method involves the sequential oxidation of sulfenamides to access the desired S(VI) fluorides, potentially reducing the need for harsh chemical oxidants. researchgate.netacs.org Another innovative approach involves the copper-catalyzed conversion of arenediazonium salts into N-protected sulfonimidoyl fluorides, a protocol noted for its operational simplicity and tolerance of various functional groups. researchgate.net

Furthermore, the principles of continuous flow chemistry are being applied to the synthesis of related sulfur-containing intermediates. Automated continuous manufacturing systems have been designed for producing aryl sulfonyl chlorides, a process that enhances safety, improves spacetime yield, and allows for the controlled management of toxic byproducts compared to traditional batch processing. aiche.org Adapting such continuous flow and electrochemical methods for the large-scale, greener synthesis of specific targets like 3-(S-methylsulfonimidoyl)aniline represents a significant and practical future research direction.

Table 1: Emerging Synthetic Strategies for Sulfonimidoyl and Related Compounds

| Strategy | Key Features | Potential Advantages | Source(s) |

| Electrochemical Synthesis | Sequential oxidation of sulfenamides. | Reduces reliance on chemical oxidants; straightforward process. | researchgate.netacs.org |

| Copper-Catalyzed Reactions | Conversion of arenediazonium salts. | Operationally simple; broad functional group tolerance. | researchgate.net |

| Continuous Flow Chemistry | Automated, continuous stirred-tank reactors (CSTRs). | Increased safety, higher spacetime yield, better process control. | aiche.org |

Exploration of Underexplored Reactivity Modes

The sulfonimidoyl group possesses a rich, yet not fully explored, reactivity profile. A significant frontier in this area is the generation of S(VI) radicals from stable sulfonimidoyl fluorides. This transformation is considered challenging due to the high bond dissociation energy of the S(VI)-F bond but promises to dramatically expand the synthetic utility of these compounds. nih.govu-tokyo.ac.jp Recent work has shown that cooperative organosuperbase activation and photoredox catalysis can achieve this, enabling the ligation of sulfonimidoyl fluorides to alkenes to form sulfoximines under mild conditions. nih.gov

Researchers are also establishing novel linkage reactions, such as the metal-free hydrosulfonimidoylation between unactivated alkenes and sulfonimidoyl fluorides. arxiv.org This reaction proceeds through an intermolecular hydride transfer, a mechanism confirmed by control experiments and Density Functional Theory (DFT) calculations, furnishing a direct route to diverse sulfoximine (B86345) structures. arxiv.org The expansion of such Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions to include alkynes and organotrifluoroborates further broadens the toolkit for creating novel molecular architectures. arxiv.org Additionally, the unique behavior of sulfuramidimidoyl fluorides, which can act as latent electrophiles activated by protein binding, opens up new possibilities in chemical biology and covalent inhibitor design. nih.gov

Advancements in Asymmetric Catalysis for Sulfonimidoyl Synthesis

Achieving stereocontrol at the sulfur center is a critical goal in sulfonimidoyl chemistry, as chirality can be paramount for biological activity. Significant progress is being made in asymmetric catalysis to produce enantiomerically pure sulfonimidoyl compounds.

A landmark development is the creation of a bench-stable, chiral bifunctional S(VI) transfer reagent, known as t-BuSF. nih.govnih.gov This reagent facilitates the rapid asymmetric synthesis of a wide array of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess and in good yields. nih.gov This approach simplifies the synthesis of chiral S(VI) compounds, reducing the number of required steps and improving reaction times. nih.gov

Concurrently, the first modular enantioselective synthesis of sulfonimidamides has been developed, which relies on the stereospecific reaction of enantioenriched sulfonimidoyl fluorides with amines. nawihub.org A key insight from this work was identifying that fluoride ions can racemize the chiral sulfonimidoyl fluoride precursors; developing conditions to trap the fluoride enables a stereospecific reaction with complete inversion of configuration at the sulfur atom. nawihub.org The broader field of asymmetric synthesis continues to evolve with innovations in transition-metal catalysis, organocatalysis, and biocatalysis, all of which hold promise for future applications in sulfonimidoyl chemistry. acs.orgresearchgate.netresearchgate.net The integration of these catalytic systems, particularly in continuous flow setups, is expected to further enhance efficiency and stereoselectivity. acs.orgnih.gov

Integration with Automation and High-Throughput Methodologies

The traditionally time-consuming cycle of synthesis and testing in chemical and drug discovery is being revolutionized by automation and high-throughput experimentation (HTE). rsc.org These technologies are being increasingly applied to sulfur-based chemistries. For example, a high-throughput medicinal chemistry (HTMC) platform based on the robust SuFEx click chemistry has been demonstrated. This system allowed for the rapid diversification of a lead compound into hundreds of analogs, which were directly screened to identify inhibitors with significantly improved potency.

The core of these platforms often involves laboratory automation, parallel experimentation, and miniaturization, allowing researchers to screen vast arrays of reaction conditions or generate large libraries of compounds from minute quantities of starting material. rsc.org Automated systems for continuous synthesis and purification are also becoming more sophisticated, reducing manual intervention and improving process reliability. aiche.org The application of these HTE and automated synthesis platforms to the chemistry of this compound and its derivatives will undoubtedly accelerate the discovery of new analogs with optimized properties, whether for materials science or therapeutic applications.

Expansion of Sulfonimidoyl Chemistry in Chemical Space

The unique three-dimensional structure and electronic properties of the sulfonimidoyl group make it an attractive isosteric replacement for more common functionalities like sulfones and sulfonamides. u-tokyo.ac.jp This has fueled interest in expanding the reach of sulfonimidoyl chemistry into new areas of chemical space. u-tokyo.ac.jp

A key driver of this expansion is the development of versatile linkage chemistries. The SuFEx reaction, for example, allows for the conjugation of sulfonimidoyl fluorides to a wide range of complex molecules, including natural products and existing pharmaceuticals, thereby creating novel hybrid structures. arxiv.org This modularity is essential for exploring new structure-activity relationships.

Furthermore, sulfonimidoyl-related functionalities are proving to be powerful tools for expanding the "druggable" proteome. Covalent inhibitors based on sulfonyl fluoride and related electrophiles have been shown to target not only cysteine but also a range of other amino acid residues like tyrosine, lysine, and serine. This expands the range of proteins that can be targeted. In a related strategy known as "inverse drug discovery," libraries of molecules bearing sulfuramidimidoyl fluoride electrophiles were screened against cell lysates to identify novel protein targets, successfully identifying an irreversible inhibitor for the anticancer target PARP1. nih.gov These approaches highlight how expanding the reactivity and applications of the sulfonimidoyl core can lead to the discovery of new biological probes and therapeutic agents.

Computational Design of New Sulfonimidoyl Analogs with Desired Reactivity

Computational chemistry is transitioning from a tool for explaining observed phenomena to a predictive engine for designing new molecules and reactions. Density Functional Theory (DFT) calculations are already being used to elucidate reaction mechanisms in sulfonimidoyl chemistry, such as confirming the concerted nature of hydrosulfonimidoylation reactions. arxiv.org This understanding is the foundation for the rational design of new reagents and catalysts.

The next frontier is the in silico design of novel sulfonimidoyl analogs with pre-defined properties. Drawing parallels from work on related sulfonamides, structure-based design approaches like molecular docking and molecular dynamics simulations can be used to design and screen virtual libraries of sulfonimidoyl compounds for their potential to bind to specific biological targets. arxiv.orgresearchgate.net

Moreover, the rise of machine learning (ML) offers a powerful new paradigm for accelerating discovery. u-tokyo.ac.jp ML models are being trained on experimental data to predict catalyst performance, identify key factors influencing reaction outcomes, and even suggest optimal synthesis routes. u-tokyo.ac.jp An artificial intelligence workflow could integrate information from scientific literature with experimental data to guide the efficient exploration of the high-dimensional parameter space involved in catalyst and synthesis optimization. nih.gov Applying these predictive computational and ML models to the sulfonimidoyl scaffold will enable the rational design of new analogs of this compound with tailored reactivity, selectivity, and biological activity, significantly reducing the reliance on traditional trial-and-error experimentation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing sulfonimidoyl groups to aniline derivatives?

- Sulfonimidoyl groups can be introduced via sulfonylation or sulfoximine formation. For example, methanesulfonamide derivatives are synthesized by reacting aniline intermediates (e.g., 3-(chloromethyl)aniline hydrochloride) with sulfonyl chlorides in the presence of a base like triethylamine . Adapting this method, sulfonimidoyl groups may be introduced using sulfoximine precursors under controlled pH and temperature.

Q. How can spectroscopic techniques (e.g., NMR, X-ray crystallography) characterize 3-(S-methylsulfonimidoyl)aniline?

- NMR : The sulfonimidoyl group’s sulfur and nitrogen environments influence chemical shifts. For similar compounds (e.g., 3-(methylthio)aniline), H NMR shows aromatic protons at δ 6.5–7.5 ppm, while C NMR distinguishes methylsulfanyl groups (~12–15 ppm) .

- X-ray crystallography : Crystal structures of sulfonamide derivatives (e.g., N-(3-(chloromethyl)phenyl)methanesulfonamide) reveal bond angles and packing patterns, which can guide predictions for sulfonimidoyl analogs .

Q. What safety protocols are critical when handling sulfur-containing aniline derivatives?

- Key measures include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential toxicity of aromatic amines .

- Storage : Keep in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How does the sulfonimidoyl group influence electronic properties in aromatic substitution reactions?

- Sulfonimidoyl groups are electron-withdrawing due to the sulfonyl moiety, directing electrophilic substitution to meta/para positions. Computational studies (e.g., DFT) on analogous compounds (e.g., 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline) show reduced electron density on the aromatic ring, affecting reactivity .

Q. What strategies mitigate decomposition during sulfonimidoyl-aniline synthesis?

- Stabilization : Use inert atmospheres (N/Ar) to prevent oxidation.

- Catalysis : Copper-promoted reactions (e.g., trifluoromethylthiolation of anilines) enhance selectivity and reduce side reactions .

- Purification : Column chromatography or recrystallization in non-polar solvents improves yield .

Q. How can computational modeling predict the biological activity of sulfonimidoyl-aniline derivatives?

- Molecular docking : Simulate interactions with target enzymes (e.g., kinases) using software like AutoDock.

- ADMET profiling : Predict pharmacokinetics (absorption, toxicity) via tools like SwissADME, leveraging data from structurally related sulfonamides .

Methodological Challenges and Solutions

Q. What are the limitations in characterizing sulfonimidoyl-aniline derivatives via mass spectrometry?

- Fragmentation patterns : Sulfur atoms cause complex fragmentation. High-resolution MS (HRMS) with ESI+ mode improves accuracy .

- Isotope peaks : Natural abundance of S can complicate analysis; isotopic pattern deconvolution is recommended .

Q. How to resolve contradictions in reported synthetic yields for similar compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products